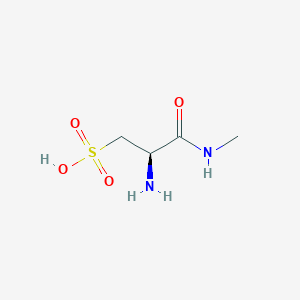
N-Methyl-3-sulfo-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-sulfo-L-alaninamide is a compound with the molecular formula C4H10N2O4S. It contains 20 bonds, including 10 non-hydrogen bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 secondary amide (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfonic acid group
Preparation Methods
The synthesis of N-Methyl-3-sulfo-L-alaninamide can be achieved through several methodsThe reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-Methyl-3-sulfo-L-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or primary amines .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfonic acid derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
N-Methyl-3-sulfo-L-alaninamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polypeptides and other complex molecules . Its unique structural features make it valuable for studying the effects of N-methylation and sulfonation on molecular properties.
In biology and medicine, the compound’s ability to modulate solubility, metabolic stability, and biological activity makes it a potential candidate for drug development and other therapeutic applications . It can also be used in the study of cell-extracellular matrix interactions and other biological processes.
In industry, this compound is used in the production of polymers and other materials with specific properties. Its sulfonic acid group can enhance the hydrophilicity and reactivity of the resulting materials, making them suitable for various applications .
Mechanism of Action
The mechanism of action of N-Methyl-3-sulfo-L-alaninamide involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfonic acid group can form strong interactions with proteins and other biomolecules, affecting their structure and function . Additionally, the N-methylation can influence the compound’s ability to cross cell membranes and interact with intracellular targets.
The specific pathways involved depend on the context and application of the compound. For example, in drug development, the compound may target specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-Methyl-3-sulfo-L-alaninamide can be compared with other similar compounds, such as N-methyl-L-alanine and sulfonated amino acids . These compounds share some structural features but differ in their specific functional groups and properties.
N-methyl-L-alanine, for example, lacks the sulfonic acid group, which significantly affects its solubility and reactivity. Sulfonated amino acids, on the other hand, may have different N-substituents, influencing their biological activity and applications .
The uniqueness of this compound lies in its combination of N-methylation and sulfonation, which imparts distinct properties and makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
648881-38-3 |
|---|---|
Molecular Formula |
C4H10N2O4S |
Molecular Weight |
182.20 g/mol |
IUPAC Name |
(2R)-2-amino-3-(methylamino)-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C4H10N2O4S/c1-6-4(7)3(5)2-11(8,9)10/h3H,2,5H2,1H3,(H,6,7)(H,8,9,10)/t3-/m0/s1 |
InChI Key |
ZDMVFPBSGNAFCV-VKHMYHEASA-N |
Isomeric SMILES |
CNC(=O)[C@H](CS(=O)(=O)O)N |
Canonical SMILES |
CNC(=O)C(CS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


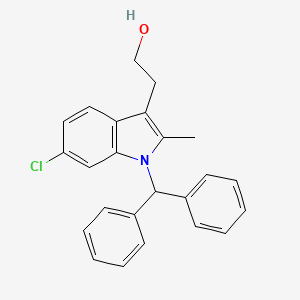
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
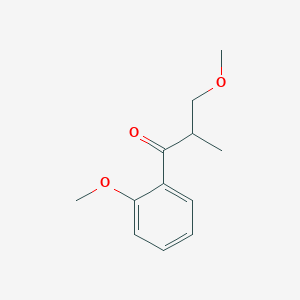
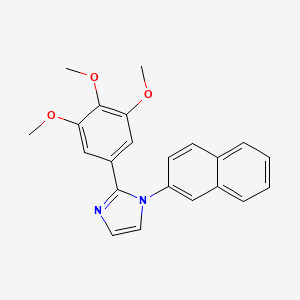


![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)
![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
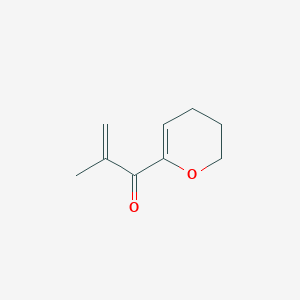
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
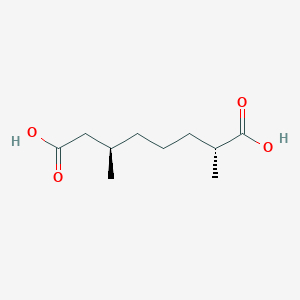

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)
